D-Myo-inositol 1,3,4-triphosphate hexapotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

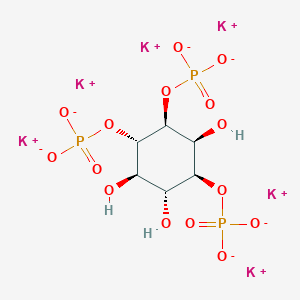

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt: is a chemical compound with the molecular formula C6H9O15P3K6 and a molecular weight of 648.64 g/mol . It is a derivative of inositol phosphate and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling pathways, particularly those related to calcium ion mobilization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state derivatives .

Wissenschaftliche Forschungsanwendungen

Calcium Signaling Studies

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is extensively used to investigate calcium signaling pathways. It acts as a potent agonist that stimulates the release of Ca²⁺ from intracellular stores, making it invaluable for studies on signal transduction mechanisms. Its effective concentration (EC50) is approximately 0.1 μM, indicating high potency in cellular assays .

Pharmacological Research

This compound has been utilized in various pharmacological studies to understand its effects on different receptor systems. For instance:

- Metabotropic Glutamate Receptors : Research has shown that IP3 plays a role in modulating NMDA receptor activity and can influence pain pathways in models of inflammation .

- Insulin Secretion : Studies have demonstrated that IP3 is critical for glucose-stimulated insulin secretion in pancreatic beta cells, highlighting its importance in metabolic regulation .

Cancer Research

The role of this compound in cancer biology is an emerging area of interest. It has been implicated in regulating cellular processes such as proliferation and apoptosis through calcium signaling pathways. Research indicates that alterations in IP3 signaling can affect tumor growth and metastasis .

Case Study 1: Calcium Mobilization Mechanisms

A study published by Li et al. (2016) explored the necessity of Junctophilin 3 for glucose-stimulated insulin secretion and its relationship with D-Myo-inositol 1,3,4-triphosphate signaling pathways. The findings demonstrated that disruption of IP3 signaling impaired insulin release, emphasizing the compound's critical role in endocrine function .

Case Study 2: Pain Pathways and Neurotransmission

Research conducted by King and Rittenhouse (1989) examined the dual regulation of calcium mobilization by IP3 in thrombin-activated platelets. The study revealed that increased levels of IP3 could enhance calcium oscillations within cells, providing insights into how this mechanism can influence pain perception and inflammatory responses .

Data Table: Comparative Analysis of D-Myo-Inositol Compounds

| Compound Name | Role | EC50 (μM) | Key Applications |

|---|---|---|---|

| D-Myo-Inositol 1,4,5-Trisphosphate Hexapotassium Salt | Calcium mobilization | 0.1 | Signal transduction studies |

| D-Myo-Inositol 1,3,4-Trisphosphate Hexapotassium Salt | Metabolic regulation | N/A | Insulin secretion studies |

| D-Myo-Inositol 1,4-Bisphosphate | Precursor to IP3 | N/A | Phosphoinositide metabolism |

Wirkmechanismus

The mechanism of action of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt involves its interaction with specific receptors on the endoplasmic reticulum membrane. Upon binding to these receptors, it triggers the release of calcium ions from intracellular stores into the cytoplasm . This increase in cytoplasmic calcium concentration activates various calcium-dependent enzymes and signaling pathways, leading to diverse cellular responses .

Vergleich Mit ähnlichen Verbindungen

- D-Myo-inositol 1,4,5-triphosphate hexapotassium salt

- D-Myo-inositol 1,3,4,5-tetrakisphosphate

- D-Myo-inositol 1,4,5-trisphosphate trisodium salt

Comparison: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. This unique structure allows it to interact with different receptors and signaling pathways compared to its analogs . For example, D-Myo-inositol 1,4,5-triphosphate is primarily involved in calcium release, while D-Myo-inositol 1,3,4,5-tetrakisphosphate has additional roles in cellular signaling .

Biologische Aktivität

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt (D-myo-IP3) is a crucial second messenger in cellular signaling pathways, particularly in the mobilization of calcium ions from intracellular stores. This compound plays a significant role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

D-myo-IP3 is a derivative of inositol phosphates and is characterized by its ability to interact with specific receptors that facilitate calcium release from the endoplasmic reticulum. The molecular formula for D-myo-IP3 is C6H12K6O15P3, and it has a molecular weight of approximately 648.6 g/mol. The structure consists of an inositol ring with three phosphate groups attached at the 1, 3, and 4 positions.

D-myo-IP3 functions primarily through the following mechanisms:

- Calcium Mobilization : It binds to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum, leading to the release of Ca²⁺ ions into the cytoplasm. This process is essential for various signaling pathways that regulate cellular functions.

- Signal Transduction : As a second messenger, D-myo-IP3 participates in signal transduction cascades that influence metabolic pathways and gene expression.

The effective concentration (EC50) for D-myo-IP3 in mobilizing calcium is reported to be as low as 0.1 μM, indicating its high potency in cellular signaling .

Biological Activities

Research has demonstrated several key biological activities associated with D-myo-IP3:

- Cell Proliferation : Studies have shown that D-myo-IP3 can stimulate cell growth and division by promoting calcium influx and activating downstream signaling pathways .

- Apoptosis Regulation : In certain contexts, D-myo-IP3 influences apoptotic pathways by modulating intracellular calcium levels, which are critical for the activation of apoptotic factors .

- Mitochondrial Function : Recent findings suggest that D-myo-IP3 may play a role in mitochondrial dynamics by regulating mitochondrial fission and fusion processes through its effects on calcium signaling .

Table 1: Summary of Biological Activities

Case Study: Role in Pancreatic Beta Cells

A notable study investigated the role of D-myo-IP3 in pancreatic beta cells. It was found that D-myo-IP3 is crucial for glucose-stimulated insulin secretion. The presence of Junctophilin 3 was identified as necessary for this process, highlighting the importance of D-myo-IP3 in metabolic regulation .

Eigenschaften

IUPAC Name |

hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-JQLBQNGOSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.